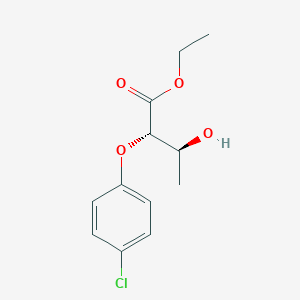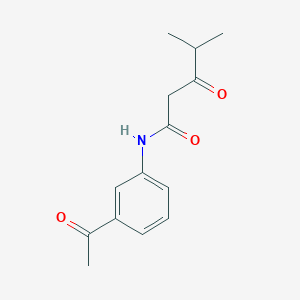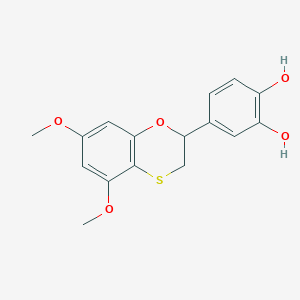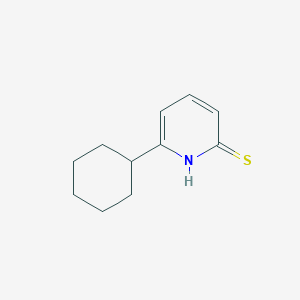
6-Cyclohexylpyridine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclohexylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a cyclohexyl group and a thione group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexylpyridine-2(1H)-thione typically involves the reaction of cyclohexylamine with 2-chloropyridine in the presence of a base such as sodium hydride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 6-Cyclohexylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyclohexyl group directs the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
6-Cyclohexylpyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to chelate metal ions.
Medicine: Explored for its anticancer properties, particularly in leukemia and myeloma cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Cyclohexylpyridine-2(1H)-thione involves its ability to chelate metal ions, which can disrupt various biological processes. For example, it can inhibit the activity of iron-dependent enzymes such as ribonucleotide reductase, leading to cell death in cancer cells . The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to bind to metal ions is a key factor in its biological activity.
類似化合物との比較
2-Pyridinecarboxaldehyde: A related compound with a pyridine ring and an aldehyde group at the second position.
Ciclopirox olamine: An antifungal agent with a similar pyridine structure and known for its ability to chelate iron.
Uniqueness: 6-Cyclohexylpyridine-2(1H)-thione is unique due to the presence of both a cyclohexyl group and a thione group, which confer distinct chemical properties and biological activities
特性
CAS番号 |
676133-19-0 |
|---|---|
分子式 |
C11H15NS |
分子量 |
193.31 g/mol |
IUPAC名 |
6-cyclohexyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H15NS/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13) |
InChIキー |
PPHHGEQKEXTMDC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=CC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


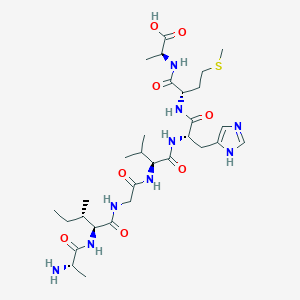
![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)
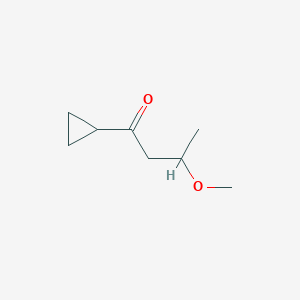
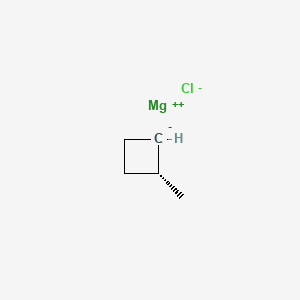
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
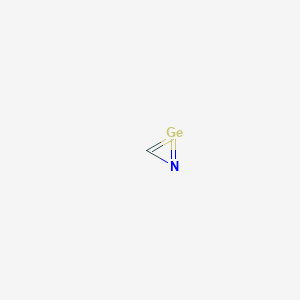
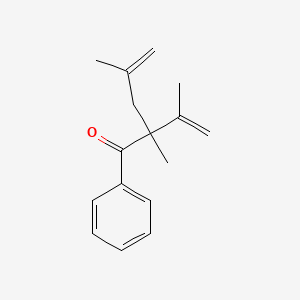
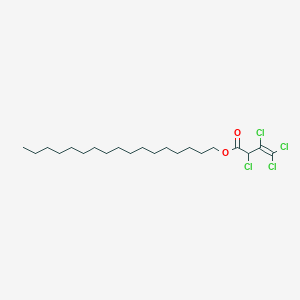
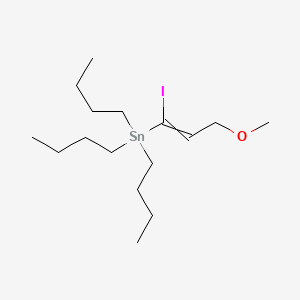
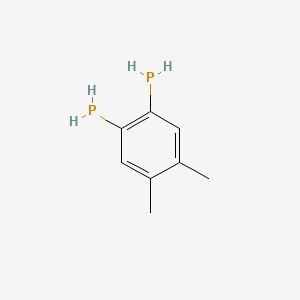
![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
